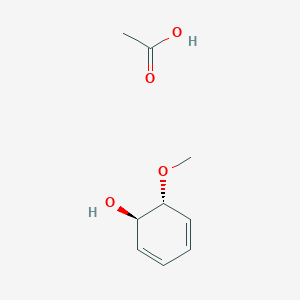![molecular formula C23H21Br3 B14638091 1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene] CAS No. 56620-94-1](/img/structure/B14638091.png)
1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Tris[4-(bromomethyl)phenyl]ethane: is an organic compound with the molecular formula C23H21Br3 It is a brominated derivative of triphenylethane, characterized by three bromomethyl groups attached to the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Tris[4-(bromomethyl)phenyl]ethane can be synthesized through a multi-step process. One common method involves the bromination of 1,1,1-tris(4-methylphenyl)ethane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The bromination process replaces the methyl groups with bromomethyl groups, resulting in the formation of 1,1,1-Tris[4-(bromomethyl)phenyl]ethane .
Industrial Production Methods: While specific industrial production methods for 1,1,1-Tris[4-(bromomethyl)phenyl]ethane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Tris[4-(bromomethyl)phenyl]ethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst, forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate.
Major Products:
Nucleophilic Substitution: Products include azides, thioethers, and ethers, depending on the nucleophile used.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1,1,1-Tris[4-(bromomethyl)phenyl]ethane has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as flame retardancy and thermal stability.
Biological Studies: It can be employed in the design of biologically active molecules and probes for studying biochemical pathways.
Industrial Applications: The compound’s brominated structure makes it useful in the development of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1,1-Tris[4-(bromomethyl)phenyl]ethane primarily involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. In cross-coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination steps to form new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(4-bromophenyl)benzene: This compound has a similar brominated aromatic structure but differs in the arrangement of the bromine atoms on the benzene ring.
1,1,1-Tris[4-(chloromethyl)phenyl]ethane: This compound is similar but contains chloromethyl groups instead of bromomethyl groups.
Uniqueness: 1,1,1-Tris[4-(bromomethyl)phenyl]ethane is unique due to its specific bromomethyl substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of bromine atoms enhances its electrophilicity, making it a valuable intermediate in various chemical transformations .
Eigenschaften
CAS-Nummer |
56620-94-1 |
|---|---|
Molekularformel |
C23H21Br3 |
Molekulargewicht |
537.1 g/mol |
IUPAC-Name |
1-[1,1-bis[4-(bromomethyl)phenyl]ethyl]-4-(bromomethyl)benzene |
InChI |
InChI=1S/C23H21Br3/c1-23(20-8-2-17(14-24)3-9-20,21-10-4-18(15-25)5-11-21)22-12-6-19(16-26)7-13-22/h2-13H,14-16H2,1H3 |
InChI-Schlüssel |
CRGFHSDXDCPUJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)CBr)(C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


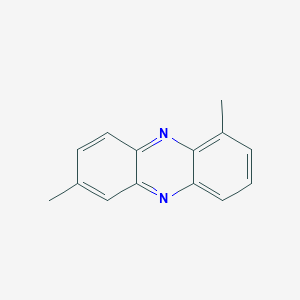
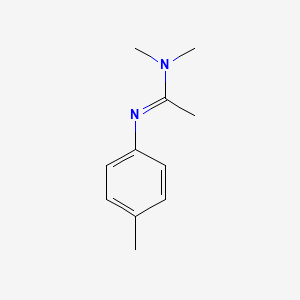

![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)


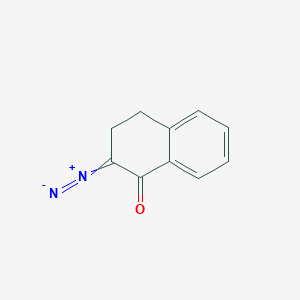

![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)
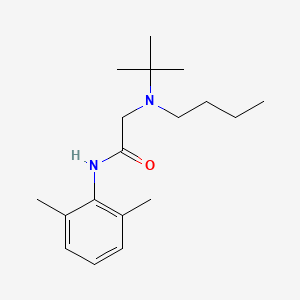
![4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638075.png)
![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)
